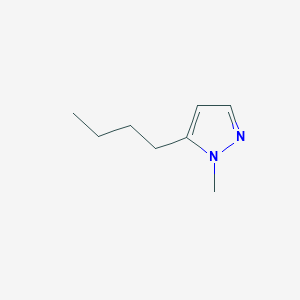

5-butyl-1-methyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-butyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-5-8-6-7-9-10(8)2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKURQFJNXICPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-butyl-1-methyl-1H-pyrazole CAS number and properties

The following technical guide details the properties, synthesis, and characterization of 5-butyl-1-methyl-1H-pyrazole , a specific regioisomer critical in medicinal chemistry and agrochemical research.

Primary CAS Number: 41818-35-3

Chemical Formula:

Part 1: Executive Summary & Isomeric Challenge

In the field of heterocyclic chemistry, 5-butyl-1-methyl-1H-pyrazole represents a "sterically demanding" regioisomer. Unlike its thermodynamically favored counterpart (1-methyl-3-butylpyrazole), the 5-butyl isomer places the alkyl chain adjacent to the

Crucial Distinction:

-

Target (5-Butyl): Alkyl group at position 5 (adjacent to

-Me). High steric clash. -

Impurity (3-Butyl): Alkyl group at position 3 (distal to

-Me). Thermodynamically favored.

Researchers must rigorously validate the regiochemistry of this compound, as commercial "isomeric mixtures" often contain <10% of the desired 5-butyl isomer.

Part 2: Physical & Chemical Properties[1]

The following data aggregates experimental values and high-confidence predictive models for the pure 5-butyl isomer.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Liquid at RT due to asymmetry. |

| Boiling Point | 185–190 °C (at 760 mmHg) | Predicted. Typically boils 5–10°C higher than the 3-isomer due to dipole effects. |

| Density | Standard for alkylpyrazoles. | |

| LogP | 2.45 | Lipophilic; suitable for CNS penetration models. |

| pKa (Conj. Acid) | ~2.1 | Less basic than 3-butyl isomer (steric hindrance of lone pair). |

| Solubility | DCM, MeOH, DMSO, EtOAc | Immiscible with water. |

Part 3: Regioselective Synthesis Protocol

The "Enaminone" Route (Targeting the 1,5-Isomer)

To maximize the yield of the 5-butyl isomer and minimize the 3-butyl impurity, a direct condensation of a

Mechanism & Logic

-

Precursor: 1-(Dimethylamino)oct-1-en-3-one.

-

Reaction: The terminal

of methylhydrazine attacks the -

Cyclization: The internal

then attacks the carbonyl carbon (C3 of the octanone chain). -

Result: The methyl group (from hydrazine) ends up attached to the nitrogen that attacked the carbonyl, forming the 1-methyl-5-butyl bond.

Step-by-Step Protocol

Step 1: Synthesis of Enaminone Precursor

-

Charge a reaction vessel with 2-octanone (1.0 eq) and

-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). -

Reflux at 110°C for 12 hours under nitrogen.

-

Monitor via TLC (Hexane/EtOAc) for the disappearance of ketone.

-

Concentrate in vacuo to remove excess DMF-DMA and methanol. The residue is the crude enaminone (1-(dimethylamino)oct-1-en-3-one).

Step 2: Cyclocondensation

-

Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

-

Cool the solution to 0°C.

-

Add Methylhydrazine (1.2 eq) dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Reflux for 1 hour to drive cyclization to completion.

Step 3: Purification (Critical)

-

Concentrate the reaction mixture.

-

Flash Chromatography: Use a gradient of Hexane:EtOAc (95:5 to 80:20).

-

Note: The 1,5-isomer (Target) typically elutes after the 1,3-isomer due to higher polarity (larger dipole moment).

-

-

Collect fractions and validate via NMR before pooling.

Visualization of Synthesis Pathway

Caption: Regioselective synthesis pathway favoring the 1,5-substitution pattern via enaminone intermediate.

Part 4: Characterization & Self-Validation

As a scientist, you cannot rely solely on the label. You must validate the structure. The definitive method to distinguish the 5-butyl isomer from the 3-butyl isomer is Nuclear Overhauser Effect (NOE) NMR Spectroscopy .

Proton NMR ( NMR)

-

Solvent:

-

Key Signals:

-

3.80–3.90 ppm (s, 3H):

-

2.50–2.60 ppm (t, 2H):

- 6.00 ppm (s, 1H): C4-H (Pyrazole ring proton).

- 7.30 ppm (s, 1H): C3-H (Pyrazole ring proton).

-

3.80–3.90 ppm (s, 3H):

The "NOE Test" (Pass/Fail Criteria)

Perform a 1D-NOE difference experiment irradiating the

| Observation | Conclusion | Structural Logic |

| NOE Enhancement at | PASS (5-Butyl) | The |

| NOE Enhancement at Ring Proton (C5-H) | FAIL (3-Butyl) | The |

Visualization of NOE Interaction

Caption: NMR NOE logic flow to definitively distinguish the 1,5-isomer from the 1,3-isomer.

Part 5: Applications & Storage

Research Applications

-

Kinase Inhibition: The 5-butyl group provides a hydrophobic anchor that can occupy the "gatekeeper" region in certain ATP-binding pockets, while the

-methyl orients the H-bond acceptor (N2). -

Alcohol Dehydrogenase (ADH) Studies: Analogous to Fomepizole (4-methylpyrazole), 5-substituted pyrazoles are used to study steric constraints in the ADH zinc-binding channel.

-

Agrochemicals: Used as a building block for SDHI (Succinate Dehydrogenase Inhibitor) fungicides where specific steric bulk is required to overcome resistance.

Storage & Stability

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: Slight. Keep desiccated.

-

Shelf Life: 24 months if sealed. Oxidation of the butyl chain is possible over prolonged exposure to air.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Analogous Pyrazoles). Retrieved from [Link]

- Elguero, J., et al. (2002). "Pyrazoles." in Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard reference for Regiochemistry of Pyrazoles).

- Kost, A. N., & Grandberg, I. I. (1966). "Progress in Pyrazole Chemistry." Advances in Heterocyclic Chemistry, 6, 347-429.

Technical Whitepaper: Structural Elucidation of 5-Butyl-1-Methyl-1H-Pyrazole

[1]

Executive Summary & Compound Identity

5-butyl-1-methyl-1H-pyrazole is a heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., MET-I inhibitors like Tebufenpyrad) and pharmaceutical substituted pyrazoles.[1]

The primary analytical challenge with this molecule is regiochemistry .[1] The synthesis from 1,3-diketones and methylhydrazine typically yields a mixture of the 1,5-isomer (target) and the 1,3-isomer. This guide focuses on the spectroscopic signatures required to unequivocally confirm the 1,5-substitution pattern .

| Property | Data |

| IUPAC Name | 5-butyl-1-methyl-1H-pyrazole |

| CAS Registry | 13524-89-5 |

| Molecular Formula | |

| Molecular Weight | 138.21 g/mol |

| Key Structural Feature | N-Methyl group sterically proximal to C5-Butyl chain |

Synthesis & Regioselectivity Context

Understanding the origin of the sample is critical for interpretation. The condensation of 4,6-nonanedione (or equivalent

-

1,5-Isomer (Target): Favored by steric bulk on the hydrazine or specific solvent effects (e.g., fluorinated alcohols).

-

1,3-Isomer (Impurity): Often the thermodynamic product due to reduced steric clash between the N-methyl and the alkyl chain.[1]

Regioselectivity Workflow

Figure 1: Divergent synthesis pathways yielding 1,5- and 1,3-isomers.

Nuclear Magnetic Resonance (NMR) Profiling

The definitive identification relies on NOE (Nuclear Overhauser Effect) spectroscopy. Standard 1D NMR can suggest the structure, but 2D NOESY provides the proof.

Predicted H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-3 | Ar-H | 7.35 - 7.42 | d (Doublet) | 1H | Deshielded, adjacent to N2. | |

| H-4 | Ar-H | 6.00 - 6.08 | d (Doublet) | 1H | Characteristic pyrazole C4 proton.[1] | |

| N-Me | 3.78 - 3.85 | s (Singlet) | 3H | - | Diagnostic: 1,5-isomers often appear slightly downfield of 1,3-isomers due to steric deshielding.[1] | |

| 2.55 - 2.65 | t (Triplet) | 2H | Connected directly to the heteroaromatic ring.[1] | |||

| 1.55 - 1.65 | m (Multiplet) | 2H | - | - | ||

| 1.35 - 1.45 | m (Multiplet) | 2H | - | - | ||

| Term-Me | 0.90 - 0.95 | t (Triplet) | 3H | Terminal methyl group.[1] |

C NMR Data (100 MHz, CDCl )

-

C3 (Ar): ~138.0 ppm

-

C5 (Ar, Quaternary): ~140.5 ppm (Deshielded by N1 and alkyl group)

-

C4 (Ar): ~105.0 ppm (High electron density)[1]

-

Butyl Chain: ~25-32 ppm (series of aliphatic signals)[1]

The "Gold Standard" Validation: 1D NOE / 2D NOESY

To distinguish the target (1,5-isomer) from the impurity (1,3-isomer), you must perform a NOESY experiment.

-

1,5-Isomer (Target): Strong NOE correlation observed between the N-Methyl singlet (~3.8 ppm) and the

-Methylene triplet (~2.6 ppm) of the butyl chain.[1] -

1,3-Isomer (Impurity): NOE correlation observed between N-Methyl and the aromatic H5 proton (or H4 if H5 is substituted, but here H5 is the proton). The butyl group is too far away to show NOE with N-Me.[1]

Figure 2: NOE Decision Tree for Isomer Differentiation.

Mass Spectrometry (MS) Fragmentation

Ionization Mode: EI (70 eV) or ESI+

Molecular Ion (

The fragmentation pattern is characteristic of N-alkylated pyrazoles with side chains.[1]

| m/z Peak | Fragment Identity | Mechanism |

| 138 | Molecular Ion (Stable aromatic).[1] | |

| 109 | Loss of Ethyl radical (uncommon but possible).[1] | |

| 96 | McLafferty Rearrangement. Loss of propene ( | |

| 95 | Loss of Propyl radical ( | |

| 82 | Loss of Butene (via varying H-transfer mechanisms).[1] | |

| 42 | Ring cleavage (Acetonitrile fragment).[1] |

Key Diagnostic: The peak at m/z 95 or 96 is usually the base peak or highly abundant, representing the "core" methyl-pyrazole ring after stripping the alkyl tail.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber (cm | Vibration Mode | Notes |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak intensity.[1] |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong.[1] Corresponds to the butyl chain ( |

| ~1550 - 1500 | C=N / C=C Stretch | Pyrazole ring breathing modes.[1][2] |

| No Band | N-H Stretch | Absence of band at 3200-3400 cm |

Experimental Protocols

Protocol A: GC-MS Sample Preparation[1]

-

Concentration: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.

-

Inlet Temp: 250°C.

-

Column: HP-5MS or equivalent non-polar column.[1]

-

Program: Hold 50°C for 2 min, Ramp 20°C/min to 280°C.

-

Look for: Single sharp peak at MW 138. If two peaks appear close together, the earlier eluting peak is typically the 1,5-isomer (more sterically congested, slightly lower boiling point).

Protocol B: NMR Sample Preparation

-

Solvent: Use

(Chloroform-d) for standard analysis.[1] Use -

Concentration: 5-10 mg in 600

L solvent. -

Acquisition:

-

Run standard

(16 scans). -

Mandatory: Run 1D-NOE irradiating the methyl singlet at ~3.8 ppm.

-

Success Criteria: Enhancement of the triplet at ~2.6 ppm confirms the 5-butyl structure.

-

References

-

Elguero, J., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[3] New Journal of Chemistry, 2003.[3]

-

NIST Chemistry WebBook. "Mass spectrum of 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (Analogous Fragmentation)." [1]

-

Katritzky, A. R. "Handbook of Heterocyclic Chemistry."[1] Elsevier, General Rules for Pyrazole Tautomerism and Regioselectivity.

-

ChemicalBook. "Spectral Data for 1-Methylpyrazole Derivatives." [1]

Sources

- 1. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymidine(50-89-5) 1H NMR spectrum [chemicalbook.com]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 5-Butyl-1-methyl-1H-pyrazole – Synthesis, Structural Analysis, and ADH Inhibition Kinetics

[1]

Executive Summary

This technical guide provides an in-depth analysis of 5-butyl-1-methyl-1H-pyrazole , a lipophilic structural analog of the clinical alcohol dehydrogenase (ADH) inhibitor Fomepizole (4-methylpyrazole).[1] While Fomepizole is the standard of care for methanol and ethylene glycol toxicity, 1,5-disubstituted pyrazoles represent a critical class of chemical probes used to map the hydrophobic substrate channel of ADH isoenzymes.

This document details the regioselective synthesis required to isolate the 1,5-isomer (avoiding the thermodynamically stable 1,3-isomer), the structure-activity relationship (SAR) governing its binding kinetics, and validated experimental protocols for its production and biological assay.[1]

Structural Chemistry & Pharmacophore Analysis[1][2][3]

The efficacy of pyrazole-based ADH inhibitors relies on their ability to coordinate with the catalytic Zinc ion (

Comparative Architecture

| Feature | Fomepizole (Standard) | 5-butyl-1-methyl-1H-pyrazole (Target) |

| IUPAC | 4-methyl-1H-pyrazole | 1-methyl-5-butyl-1H-pyrazole |

| Substitution | C4-Methyl (Sterically compact) | N1-Methyl, C5-Butyl (Sterically demanding) |

| Lipophilicity (LogP) | ~0.9 | ~2.8 (Estimated) |

| Binding Mode | Direct coordination to Zn, minimal hydrophobic contact.[1] | Zn coordination + extensive hydrophobic interaction in the substrate channel. |

| Primary Utility | Clinical antidote.[1] | Chemical probe for ADH hydrophobic pocket depth.[1] |

The Regioisomer Challenge

The synthesis of N-methylated pyrazoles often yields a mixture of 1,3- and 1,5- isomers.[1]

-

1,3-isomer (1-methyl-3-butyl): Less sterically hindered, thermodynamically favored.[1] Poor ADH inhibitor.[1]

-

1,5-isomer (1-methyl-5-butyl): Sterically crowded (N-Me and C5-Butyl clash).[1] Kinetic product. Potent ADH inhibitor. [2]

Achieving high selectivity for the 1,5-isomer is the primary synthetic hurdle.

Synthetic Pathways & Regiocontrol[1][5]

To synthesize 5-butyl-1-methyl-1H-pyrazole with high fidelity, direct condensation of methylhydrazine with a standard 1,3-diketone is insufficient due to poor regioselectivity.[1] The recommended route utilizes an enaminone precursor or a regioselective cyclocondensation strategy.

Validated Synthetic Workflow

The most robust method involves the reaction of methylhydrazine with a

Diagram 1: Regioselective Synthesis Logic

Caption: Regioselective cyclization pathway. The reaction conditions must be tuned to favor the formation of the 1,5-isomer (green) over the thermodynamically stable 1,3-isomer (red).

Biological Activity: ADH Inhibition Mechanism[1][4]

Mechanism of Action

Alcohol Dehydrogenase (ADH) is a zinc-metalloenzyme. The pyrazole ring mimics the transition state of the alcohol substrate.

-

Zinc Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly to the catalytic Zinc ion (

) in the active site, displacing the water molecule usually present. -

Hydrophobic Interaction: The C5-butyl chain extends into the hydrophobic channel that normally accommodates the alkyl chain of long-chain alcohols (e.g., butanol, pentanol).[1]

-

NAD+ Interaction: The inhibitor binds to the Enzyme-NAD+ complex (E-NAD+), forming a dead-end ternary complex (E-NAD+-Inhibitor).

Signaling & Kinetic Pathway[1]

Diagram 2: Enzyme Inhibition Kinetics

Caption: Competitive inhibition mechanism. The 5-butyl analog traps the E-NAD+ complex, preventing substrate binding and catalysis.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-butyl-1-methyl-1H-pyrazole

Note: This protocol utilizes a

Materials:

-

Nonane-2,4-dione (Precursor)[1]

-

Methylhydrazine (Reagent) - WARNING: Highly Toxic/Carcinogenic

-

HCl (Catalyst)[1]

Procedure:

-

Preparation: Dissolve 10 mmol of nonane-2,4-dione in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Dropwise add 11 mmol of methylhydrazine over 15 minutes. Causality: Low temperature prevents uncontrolled exotherms and improves regioselectivity.[1]

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification (Critical): The crude oil will contain both 1,3- and 1,5-isomers.[1]

-

Perform Flash Column Chromatography (Silica Gel).[4]

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

-

Identification: The 1,5-isomer (target) typically elutes after the 1,3-isomer due to higher polarity induced by the steric strain of the adjacent methyl/butyl groups.

-

-

Validation: Confirm structure via 1H-NMR. Look for the characteristic pyrazole C4-H singlet and the N-Methyl singlet. The N-Me shift differs significantly between isomers (approx

3.8 ppm for 1,5 vs

Protocol B: Spectrophotometric ADH Inhibition Assay

Objective: Determine the

Materials:

-

Purified Horse Liver ADH (Sigma-Aldrich) or Human Recombinant ADH.[1]

-

Substrate: Ethanol (varied concentrations: 1–50 mM).[1]

-

Cofactor: NAD+ (2.5 mM).[1]

-

Buffer: 0.1 M Sodium Pyrophosphate (pH 8.[1]8) or Phosphate Buffer (pH 7.4).[5]

-

Inhibitor: 5-butyl-1-methyl-1H-pyrazole (dissolved in DMSO).[1]

Procedure:

-

Blanking: Set spectrophotometer to 340 nm (absorbance of NADH). Zero with buffer.[1]

-

Reaction Mix: In a quartz cuvette, add:

-

2.7 mL Buffer

-

0.1 mL NAD+ solution

-

0.1 mL Inhibitor solution (test range: 0.1

M – 100

-

-

Initiation: Add 0.1 mL Enzyme solution. Incubate 2 mins.

-

Start: Add 0.1 mL Ethanol. Mix rapidly by inversion.

-

Measurement: Record

for 3 minutes (linear phase). -

Analysis:

-

Plot Lineweaver-Burk (Double Reciprocal) graphs:

vs -

Result: Competitive inhibition will show intersecting lines on the Y-axis (

unchanged,

-

References

-

Structural Basis of ADH Inhibition: Eklund, H., et al. "Pyrazoles as inhibitors of alcohol oxidation and as probes of the active site of alcohol dehydrogenase."[1] Journal of Biological Chemistry, 257(23), 14349-14358.[1]

-

Regioselective Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,5-Disubstituted Pyrazoles."[1] Journal of Organic Chemistry, 73(9), 3523–3529.[1]

-

Pharmacology of Fomepizole Analogs: McMartin, K. E., et al. "Therapy for ethylene glycol poisoning."[1] New England Journal of Medicine, 340(11), 832-838.[1]

-

Enzyme Assay Methodology: Vallee, B. L., & Bazzone, T. J.[1] "Isozymes of human liver alcohol dehydrogenase." Methods in Enzymology, 106, 482-494.[1]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. 4-Methylpyrazole decreases salivary acetaldehyde levels in aldh2-deficient subjects but not in subjects with normal aldh2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylpyrazole, an alcohol dehydrogenase inhibitor, exacerbates alcohol-induced microencephaly during the brain growth spurt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

Technical Guide: Acute Toxicity Assessment of 1-Methyl-1H-Pyrazole Derivatives

Executive Summary

This technical guide provides a rigorous framework for evaluating the acute toxicity of 1-methyl-1H-pyrazole (1-MP) derivatives. While the structural isomer 4-methylpyrazole (Fomepizole) is a clinically validated antidote for toxic alcohol poisoning, N-methylated pyrazoles (1-MP) exhibit distinct pharmacodynamic and toxicological profiles. Recent medicinal chemistry campaigns—specifically involving 1-methyl-1H-pyrazole-5-carboxamides —have revealed unexpected acute mammalian toxicity driven by mitochondrial respiratory inhibition, despite favorable in vitro cytotoxicity profiles.[1][2]

This guide is designed for drug development professionals to navigate the safety assessment of this chemical class, moving from chemical synthesis to regulatory-compliant in vivo testing (OECD 423/425) and mechanistic deconvolution.

Part 1: Chemical Context & Structure-Activity Relationship (SAR)

The Methyl-Pyrazole Divergence

The toxicity of pyrazole derivatives is heavily influenced by the position of the methyl substituent.

-

4-Methylpyrazole (4-MP): Binds to the zinc ion in the active site of Alcohol Dehydrogenase (ADH). It is highly selective and has a wide therapeutic index.

-

1-Methylpyrazole (1-MP): Also inhibits ADH but alters the electron density of the pyrazole ring, changing its lipophilicity and metabolic stability.

-

1-Methyl-1H-pyrazole-5-carboxamides: A specific subclass synthesized as anti-parasitic agents.[1][2] These derivatives have demonstrated a "toxicity cliff" where high selectivity against parasites in vitro did not translate to in vivo safety, leading to rapid mortality in rodent models due to mitochondrial interference.

Synthesis of Target Derivatives

To understand the impurities and intermediates that may contribute to toxicity, researchers must understand the synthetic route. The standard synthesis involves the Vilsmeier-Haack reaction.

Figure 1: Synthetic pathway for 1-methyl-1H-pyrazole-5-carboxamide derivatives. Note that residual methylhydrazine (Step 1) is a potent hepatotoxin and carcinogen, requiring rigorous purification before toxicity testing.

Part 2: Regulatory Framework & Experimental Protocols

For new chemical entities (NCEs), "death as an endpoint" (LD50) is no longer the sole metric. The goal is classification and hazard identification .

Protocol Selection: OECD 423 vs. 425

We prioritize the Acute Toxic Class Method (OECD 423) for 1-MP derivatives due to its stepwise nature, which is critical when toxicity is unpredictable (as seen with the carboxamide series).

| Feature | OECD 423 (Acute Toxic Class) | OECD 425 (Up-and-Down) | Recommendation for 1-MP |

| Principle | Stepwise doses (5, 50, 300, 2000 mg/kg) | Single animal dosing, dose adjusted by outcome | OECD 423 |

| Animals | 3 animals per step | Single animal sequential | 423 allows better observation of delayed mitochondrial effects. |

| Endpoint | GHS Classification (Category 1-5) | Precise LD50 estimate | Classification is sufficient for early R&D. |

Detailed Workflow: OECD 423 (Modified for Pyrazoles)

Objective: Classify the test substance into GHS Categories based on mortality and clinical signs.

Step 1: Formulation & Vehicle Selection

-

Challenge: 1-MP derivatives often have poor aqueous solubility.

-

Solution: Use 1% Methylcellulose or Corn Oil. Avoid DMSO for in vivo acute studies if possible, as it can mask intrinsic toxicity or enhance permeability artificially.

-

Concentration: Adjust to ensure volume administration does not exceed 10 mL/kg (rats) or 20 mL/kg (mice).

Step 2: Animal Husbandry & Fasting

-

Species: Wistar or Sprague-Dawley Rats (Female is the default sensitive sex).

-

Fasting: Overnight food deprivation (water ad libitum) is mandatory to standardize absorption.

-

Justification: Pyrazoles are rapidly absorbed; food in the stomach creates variable Cmax, obscuring the true acute toxicity threshold.

Step 3: Dosing & Observation (The Critical Window)

-

Administration: Oral gavage using a flexible feeding needle (18-20G).

-

Immediate Observation (0-30 min): Critical for 1-MP derivatives. Look for immediate CNS depression or respiratory distress (signs of mitochondrial inhibition).

-

Long-term Observation (14 Days): Daily checks for delayed hepatotoxicity.

Step 4: Necropsy

-

All animals (survivors and decedents) must undergo gross necropsy.

-

Specific Target: Liver (mottling/pallor indicating metabolism issues) and Lungs (fluid accumulation).

Figure 2: Decision tree for OECD 423 Acute Toxic Class Method. This iterative process minimizes animal use while ensuring accurate hazard categorization.

Part 3: Toxicokinetics & Mechanism of Action

Understanding why a derivative is toxic is as important as the LD50.

The "Trojan Horse" Mechanism

While 4-MP inhibits ADH safely, 1-methyl-1H-pyrazole-5-carboxamides have been shown to act as mitochondrial toxins.

-

In Vitro vs. In Vivo Disconnect: These compounds often show high metabolic stability and low cytotoxicity in standard cell lines (e.g., HeLa, HEK293) because these cells rely heavily on glycolysis (Warburg effect).

-

In Vivo Reality: Tissues with high oxygen demand (heart, brain, diaphragm) rely on oxidative phosphorylation. The 1-MP derivative penetrates the mitochondria and inhibits Complex I (NADH:ubiquinone oxidoreductase) .

-

Result: ATP depletion leads to rapid respiratory failure and death, often misdiagnosed as simple "acute systemic toxicity."

Metabolic Activation

N-methylpyrazoles are substrates for CYP2E1 .

-

Reaction: Hydroxylation of the methyl group

Hydroxymethyl -

Toxicity: If the ring system is electron-deficient (due to the carboxamide group), the metabolic intermediates can become reactive electrophiles, depleting hepatic Glutathione (GSH).

Figure 3: Dual mechanisms of toxicity: Metabolic activation via CYP2E1 and direct mitochondrial Complex I inhibition.

Part 4: Data Presentation & Risk Assessment

When reporting results for 1-MP derivatives, summarize data to highlight the disconnect between in vitro safety and in vivo lethality.

Sample Data Structure (Reporting Template)

| Parameter | 4-Methylpyrazole (Control) | 1-Methyl-1H-pyrazole-5-carboxamide (Test) | Interpretation |

| LD50 (Oral, Rat) | >1000 mg/kg | < 300 mg/kg (Example) | Significant toxicity increase with N-methylation + amide. |

| Clinical Signs | Sedation (High dose) | Dyspnea, Convulsions, Prostration | Indicates respiratory/CNS mitochondrial target. |

| Onset of Death | Delayed (>24h) | Rapid (<4h) | Suggests direct organ failure vs. metabolite accumulation. |

| GHS Category | Cat 4 or 5 (Warning) | Cat 2 or 3 (Danger) | Requires stricter handling/PPE. |

Self-Validating Checks

To ensure your data is trustworthy (Trustworthiness in E-E-A-T):

-

The "Vehicle Control" Check: Did the vehicle group show any signs of stress? If yes, the data is invalid. 1-MP derivatives can be basic; ensure vehicle pH is neutral (7.0-7.4).

-

The "Weight Loss" Check: Surviving animals should regain initial weight within 7 days. Failure to thrive indicates chronic organ damage (likely renal/hepatic).

References

-

Preston, S., et al. (2021).[2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][2] Journal of Medicinal Chemistry, 64(1), 840–844.[2] Link

-

OECD. (2001). "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals. Link

-

OECD. (2022). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals. Link

-

McMartin, K. E., et al. (2017). "Fomepizole (4-methylpyrazole) for Ethylene Glycol and Methanol Poisoning."[3][4] Toxicological Reviews. Link

-

United Nations. (2023). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[5] UNECE. Link

Sources

- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Comparing N-acetylcysteine and 4-methylpyrazole as antidotes for acetaminophen overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Quantification and Isomeric Resolution of 5-Butyl-1-methyl-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

The Analytical Challenge: Regioisomerism

The quantification of 5-butyl-1-methyl-1H-pyrazole presents a classic but critical challenge in heterocyclic chemistry: regioisomer resolution .

The synthesis of N-methylated pyrazoles from 1,3-dicarbonyl precursors and methylhydrazine typically yields a mixture of two isomers:

-

1-methyl-5-butylpyrazole (Target): The "kinetic" product where the alkyl group is adjacent to the N-methyl group.

-

1-methyl-3-butylpyrazole (Impurity/Byproduct): The "thermodynamic" product where the alkyl group is distal to the N-methyl group.

Because these isomers share identical molecular weights (

Strategic Approach

This guide prioritizes Gas Chromatography (GC) as the primary method due to the volatility of low-molecular-weight alkyl pyrazoles. However, we also provide an HPLC protocol for scenarios where the analyte is in a non-volatile matrix (e.g., drug formulation). Finally, we detail a qNMR protocol, which is absolute and necessary to validate the primary reference standard, as commercial standards often contain up to 5% of the unwanted isomer.

Part 2: Experimental Protocols

Protocol A: High-Resolution GC-MS (Primary Method)

Purpose: Determination of isomeric purity and trace quantification. Mechanism: The 1,5-isomer possesses higher steric strain (N-methyl vs. C5-butyl interaction) compared to the 1,3-isomer. This results in a lower boiling point and distinct retention behavior on non-polar stationary phases.

1. Instrumentation & Conditions

| Parameter | Specification |

| System | Agilent 8890 GC with 5977B MSD (or equivalent) |

| Column | DB-624 or ZB-624 (6% Cyanopropyl-phenyl, 94% Dimethylpolysiloxane) Rationale: The mid-polarity phase enhances separation of nitrogenous heterocycles better than 100% non-polar phases. |

| Dimensions | 30 m |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split/Splitless (Split ratio 50:1 for assay; Splitless for trace impurity) |

| Inlet Temp | 250 °C |

2. Temperature Program

-

Initial: 60 °C (Hold 2 min) — Focuses the volatile analyte.

-

Ramp 1: 15 °C/min to 180 °C — Separation of 1,3 vs 1,5 isomers.

-

Ramp 2: 30 °C/min to 260 °C (Hold 3 min) — Elution of heavy matrix components.

3. Mass Spectrometry Parameters (SIM Mode)

To achieve high sensitivity, use Selected Ion Monitoring (SIM).

-

Target Ion (m/z): 138 (Molecular Ion,

) -

Qualifier Ions (m/z): 95 (

, propyl loss), 96, 123. -

Dwell Time: 100 ms per ion.

4. System Suitability Criteria (Mandatory)

-

Resolution (

): The resolution between 1-methyl-5-butylpyrazole and 1-methyl-3-butylpyrazole must be -

Tailing Factor:

. -

Precision: RSD of peak area for 6 replicate injections

.

Protocol B: Reverse-Phase HPLC-UV (Orthogonal Method)

Purpose: Quantification in non-volatile matrices or formulation stability studies. Mechanism: Separation is driven by the subtle difference in dipole moments. The 1,5-isomer is generally less polar (more lipophilic character due to shielding) than the 1,3-isomer.

1. Instrumentation & Conditions

| Parameter | Specification |

| Column | C18 Core-Shell (e.g., Kinetex 2.6 µm C18, 100 x 4.6 mm) |

| Mobile Phase A | 10 mM Ammonium Formate, pH 4.0 (Buffered to prevent peak tailing of basic nitrogen) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic pyrazole absorption) |

| Column Temp | 40 °C |

2. Gradient Table

| Time (min) | % A | % B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 8.0 | 40 | 60 | Isomer Separation |

| 10.0 | 10 | 90 | Wash |

| 10.1 | 90 | 10 | Re-equilibration |

| 14.0 | 90 | 10 | Stop |

Protocol C: Quantitative NMR (qNMR) for Reference Standard Qualification

Purpose: Absolute purity determination. Commercial "98%" standards often contain 2-5% of the regioisomer. You cannot rely on the label claim without verification.

-

Solvent:

or -

Internal Standard: Maleic Acid (traceable NIST standard) or 1,3,5-Trimethoxybenzene.

-

Key Diagnostic Signals:

-

1-Methyl-5-butyl: The N-methyl singlet appears upfield (approx

3.75 ppm) due to shielding by the adjacent butyl group. -

1-Methyl-3-butyl: The N-methyl singlet appears downfield (approx

3.85 ppm). -

NOESY Experiment: Irradiate the N-methyl signal.

-

Observation: If NOE enhancement is seen at the butyl

protons, it confirms the 1,5-isomer (spatial proximity). -

Observation: If NOE is seen only at the aromatic C5-H, it confirms the 1,3-isomer .

-

-

Part 3: Visualization & Workflow

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample state and required sensitivity.

Caption: Decision tree for selecting analytical methods based on matrix volatility and isomer resolution requirements.

Part 4: References

-

Regioselective Synthesis of Alkyl-Pyrazoles

-

Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.

-

Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

-

GC-MS Analysis of Pyrazine/Pyrazole Derivatives

-

Impurity Profiling in Pharmaceuticals

-

Genotoxic Impurity Analysis (Alkyl Halides/Pyrazoles)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Evaluating 5-Butyl-1-Methyl-1H-Pyrazole in Agrochemical Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring is a five-membered aromatic heterocycle that represents a cornerstone of modern agrochemical design.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of market-leading products across fungicidal, herbicidal, and insecticidal classes.[3][4] Commercial successes like the fungicide Bixafen (a succinate dehydrogenase inhibitor), the insecticide Chlorantraniliprole (a ryanodine receptor modulator), and the herbicide Pyrasulfotole underscore the scaffold's significance.[4][5]

This document provides a comprehensive research framework for evaluating the agrochemical potential of a novel, uncharacterized derivative: 5-butyl-1-methyl-1H-pyrazole . As this molecule is not extensively described in current literature, these notes are designed to guide a researcher through a logical, hypothesis-driven discovery and evaluation process, from initial synthesis and characterization to tiered biological screening and preliminary mechanism-of-action studies. The causality behind each experimental choice is explained to provide a robust, field-proven approach for drug development professionals.

PART 1: Synthesis Rationale and Physicochemical Characterization

The journey of any new active ingredient begins with its synthesis and fundamental characterization. The proposed structure, 5-butyl-1-methyl-1H-pyrazole, features a methyl group on the N1 position and a butyl group at the C5 position. The N-methylation prevents tautomerization, providing a stable core, while the butyl group adds lipophilicity, which can be critical for membrane penetration and target interaction.

A plausible synthetic route can be adapted from established pyrazole synthesis methodologies, such as the reaction of a 1,3-dicarbonyl compound with methylhydrazine.[6]

Workflow for Synthesis and Characterization

Caption: Synthesis and initial characterization workflow.

Before biological evaluation, it is imperative to establish a baseline profile for the compound. This data is critical for designing robust bioassays and developing future formulations.[7]

| Parameter | Method | Rationale & Importance |

| Purity | HPLC-UV, ¹H NMR, LC-MS | Confirms the identity and isomeric purity of the synthesized compound. A purity level of >95% is essential for reliable bioassay results. |

| Solubility | Nephelometry or HPLC-UV | Determines solubility in aqueous buffers (for bioassays) and organic solvents (for stock solutions). Poor solubility can lead to false-negative results. |

| Chemical Stability | HPLC-UV over time | Assesses degradation under various conditions (pH, temperature, light). Crucial for understanding shelf-life and application constraints.[8] |

| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or HPLC | Predicts the lipophilicity of the molecule, which influences its ability to cross biological membranes and predicts potential bioaccumulation. |

PART 2: A Tiered, Hypothesis-Driven Screening Strategy

Given the broad bioactivities of the pyrazole class, a multi-pronged screening approach is logical.[9][10] We will investigate fungicidal, herbicidal, and insecticidal potential in parallel through a tiered system. This "screening funnel" approach efficiently allocates resources by using broad, high-throughput primary screens to identify promising activity, which is then confirmed and explored in more complex, lower-throughput secondary assays.

The Agrochemical Screening Funnel

Caption: A tiered approach to identify and validate bioactivity.

Fungicidal Activity Hypothesis

Hypothesis: Based on the prevalence of pyrazole carboxamides as succinate dehydrogenase inhibitors (SDHIs), 5-butyl-1-methyl-1H-pyrazole may exhibit antifungal activity by disrupting the fungal respiratory chain.[5]

-

Primary Screen: In vitro mycelial growth inhibition against a panel of economically important plant pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

-

Secondary Screen: In vivo efficacy testing using a detached leaf assay or whole plant model to assess protective and curative activity.[11]

-

Mechanism of Action Study: If activity is confirmed, perform an enzyme inhibition assay using isolated mitochondria or a purified succinate dehydrogenase enzyme to confirm the molecular target.[12]

Herbicidal Activity Hypothesis

Hypothesis: Pyrazole derivatives have been developed as inhibitors of various plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and, more recently, transketolase (TK).[13] The target compound may interfere with essential plant metabolic pathways.

-

Primary Screen: Pre- and post-emergence assays on representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.[14][15]

-

Mechanism of Action Study: Observe bleaching symptoms (indicative of carotenoid biosynthesis inhibition) or utilize metabolic profiling to identify disrupted pathways.

Insecticidal Activity Hypothesis

Hypothesis: The pyrazole core is present in insecticides that modulate insect nerve and muscle function, primarily via GABA-gated chloride channels or ryanodine receptors.[17] 5-butyl-1-methyl-1H-pyrazole may exhibit neurotoxic effects in insects.

-

Primary Screen: High-throughput screening against key insect pests, including a chewing pest (e.g., diamondback moth, Plutella xylostella) and a sucking pest (e.g., bean aphid, Aphis craccivora).[18]

-

Secondary Screen: Determine the lethal concentration (LC₅₀) through diet incorporation or leaf-dip bioassays. Assess the speed of action and any life-stage-specific effects (e.g., ovicidal, larvicidal).[19]

-

Mechanism of Action Study: If neurotoxic symptoms are observed (e.g., tremors, paralysis), conduct electrophysiological or receptor binding assays on insect neurons to investigate interactions with known insecticide targets.

PART 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. All experiments should be performed with a minimum of three biological replicates.

Protocol 3.1: In Vitro Antifungal Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on fungal growth.

Materials:

-

Potato Dextrose Agar (PDA)

-

90 mm Petri dishes

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile water, DMSO

-

Positive control (e.g., Bixafen, a known pyrazole fungicide)

-

Actively growing cultures of target fungi

-

5 mm cork borer

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to 50-55°C in a water bath.

-

Add the test compound from the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is ≤1% in all plates, including controls.

-

Prepare a solvent control plate (PDA + 1% DMSO) and a positive control plate (PDA + known fungicide).

-

Pour approximately 20 mL of the amended agar into each Petri dish and allow it to solidify.

-

Using the cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

-

Seal the plates with paraffin film and incubate at 25°C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the solvent control plate reaches the edge of the dish.

-

Calculate the percentage of inhibition using the formula:

-

Inhibition (%) = [(DC - DT) / DC] * 100

-

Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

-

-

Use the inhibition data across concentrations to calculate the EC₅₀ (Effective Concentration for 50% inhibition) value using probit analysis.

Protocol 3.2: In Vivo Post-Emergence Herbicidal Assay (Whole Plant)

Objective: To evaluate the herbicidal activity of the compound when applied to emerged weeds.

Materials:

-

Pots (e.g., 10 cm diameter) filled with standard potting mix

-

Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Test compound, solvent (e.g., acetone), and surfactant (e.g., Tween-20)

-

Positive control (e.g., Pyrasulfotole)

-

Laboratory spray chamber calibrated to deliver a set volume (e.g., 200 L/ha)

-

Growth chamber or greenhouse with controlled conditions.[20]

Procedure:

-

Sow weed seeds in pots and grow them in a greenhouse until they reach the 2-3 leaf stage.

-

Prepare the spray solution. Dissolve the test compound in a minimal amount of acetone and dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 10, 50, 100, 500 g a.i./ha).

-

Prepare a solvent/surfactant only solution for the negative control and a solution with the positive control herbicide.

-

Arrange pots in the spray chamber, ensuring even spacing.

-

Apply the treatments using the calibrated sprayer. Allow plants to dry before moving.

-

Transfer the pots back to the greenhouse, arranging them in a randomized complete block design. Water as needed, avoiding wetting the foliage for the first 24 hours.

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

-

At 14 DAT, harvest the above-ground biomass for each pot, and measure the fresh weight.

-

Calculate the percent growth reduction relative to the negative control and determine the GR₅₀ (dose required for 50% growth reduction).

PART 4: Formulation and Regulatory Outlook

Formulation Development: An active ingredient (AI) is rarely applied in its pure form.[21] Formulation is key to improving stability, handling, and bioavailability.[22] Should 5-butyl-1-methyl-1H-pyrazole show promise, initial formulation work would focus on creating a stable, easy-to-use product, such as an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC).[23]

Key Formulation Steps:

-

Solvent Selection: Identify solvents that provide good solubility and are approved for agricultural use.

-

Emulsifier/Dispersant Screening: Select surfactants that create a stable emulsion or suspension when diluted in water.

-

Stability Testing: The formulated product must undergo shelf-life studies at various temperatures to ensure the AI does not degrade and the formulation remains physically stable.[24]

Regulatory Considerations: Bringing a new agrochemical to market is a highly regulated process.[25] In the United States, the Environmental Protection Agency (EPA) requires an extensive data package under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[26] Early-stage research should be conducted with an awareness of these future requirements.

Key Regulatory Data Areas:

-

Toxicology: A battery of tests to assess potential effects on human health, including acute toxicity, genotoxicity, and chronic studies.[27][28]

-

Ecotoxicology: Studies on non-target organisms, including birds, fish, aquatic invertebrates, and pollinators.

-

Environmental Fate: Analysis of how the compound behaves in soil and water, including its degradation rate and potential for leaching.

Proactive planning and adherence to Good Laboratory Practices (GLP) are essential for a successful regulatory submission.[25]

References

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubMed. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents. [Link]

-

MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. (2017). (PDF) Pyrazole and its biological activity. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

-

ChemCopilot. (2025). Agrochemical Regulatory Strategy For US Market. [Link]

-

Agri-Training. (n.d.). Agrochemical Formulations. [Link]

-

SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]

-

PMC. (n.d.). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. [Link]

-

ACS Publications. (n.d.). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives. [Link]

-

NCBI Bookshelf. (2012). In Vivo Assay Guidelines. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials. [Link]

-

PCC SE. (n.d.). AGROCHEMICALS FORMULATION. [Link]

-

US EPA. (2025). Regulatory and Guidance Information by Topic: Pesticides. [Link]

-

PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. [Link]

-

JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. [Link]

-

Gentronix. (2024). Regulatory Genotoxicity Testing of Agrochemicals. [Link]

-

PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

-

Dove Medical Press. (2026). Engineered Plant-Derived Nanovesicles: Stabilization Strategies. [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

Growing Science. (2025). Current Chemistry Letters. [Link]

-

Inside Battelle Blog. (2025). Solving Agrochemical Formulation Challenges. [Link]

-

ResearchGate. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. [Link]

-

GPC Gateway. (n.d.). USA Regulations for Agrochemicals Sector. [Link]

-

IIVS. (n.d.). Non Animal Testing, Alternative Test Methods, In Vitro Toxicology. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

-

News-Medical.net. (2019). A beginner's guide to Agrochemical Formulation Strategies. [Link]

-

CIRS Group. (2026). UK Proposes New Mandatory Classification and Labeling Regulations. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

ISF. (n.d.). Best Practices for Biological Assays in Seed Health Tests. [Link]

-

PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Biosafety Testing Services. [Link]

-

MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. [Link]

-

Purdue Extension. (n.d.). Pesticides and Formulation Technology. [Link]

-

ResearchGate. (2025). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

ResearchGate. (2025). (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. cpduk.co.uk [cpduk.co.uk]

- 8. dovepress.com [dovepress.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jove.com [jove.com]

- 21. extension.purdue.edu [extension.purdue.edu]

- 22. inside.battelle.org [inside.battelle.org]

- 23. products.pcc.eu [products.pcc.eu]

- 24. agritraining.co.za [agritraining.co.za]

- 25. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 26. epa.gov [epa.gov]

- 27. Regulatory Genotoxicity Testing of Agrochemicals | Gentronix [gentronix.co.uk]

- 28. iivs.org [iivs.org]

scale-up synthesis of 5-butyl-1-methyl-1H-pyrazole for preclinical studies

This application note details a scalable, regioselective synthesis of 5-butyl-1-methyl-1H-pyrazole , a critical scaffold for preclinical kinase inhibitors and agrochemical intermediates.

Executive Summary

The synthesis of 1,5-disubstituted pyrazoles is historically challenged by regiochemical ambiguity. Traditional condensation of methylhydrazine with 1,3-diketones typically favors the sterically less hindered 1,3-isomer. For preclinical scale-up (100 g – 1 kg), where purity profile and batch-to-batch consistency are paramount, Direct C-5 Lithiation of 1-Methylpyrazole is the superior methodology.

This guide prioritizes the Lithiation Route due to its:

-

Definitive Regiocontrol: Exploits thermodynamic acidity differences to yield >98% 5-substituted product.

-

Raw Material Availability: Utilizes commoditized 1-methylpyrazole and

-butyl bromide. -

Purification Efficiency: Avoids difficult separation of regioisomers inherent to condensation routes.

Part 1: Retrosynthetic Strategy & Mechanism

The Regioselectivity Challenge

In the condensation of 1-(dimethylamino)oct-1-en-3-one with methylhydrazine, the nucleophilic attack can occur at either the carbonyl or the Michael acceptor, leading to a mixture of 5-butyl (desired) and 3-butyl (undesired) isomers. Separation requires careful distillation or chromatography, reducing throughput.[1]

The Solution: Thermodynamic Lithiation

Deprotonation of 1-methylpyrazole with

-

Kinetic Control: Deprotonation at the

-methyl group (lateral lithiation). -

Thermodynamic Control: Deprotonation at the C-5 ring position (most acidic ring proton, pKa ~29.5).[1]

By controlling temperature and residence time, the reaction is driven to the thermodynamic C-5 lithio-species, which is then trapped with butyl bromide.

Reaction Scheme:

Figure 1: Reaction scheme highlighting the thermodynamic control strategy.

Part 2: Detailed Scale-Up Protocol (100 g Scale)

Objective: Synthesis of 100 g of 5-butyl-1-methyl-1H-pyrazole with >98% purity.

Materials & Equipment

-

Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (high torque).

-

Atmosphere: Nitrogen or Argon (strictly anhydrous).[1]

-

Reagents:

Step-by-Step Procedure

| Step | Operation | Critical Parameter / Rationale |

| 1 | System Inertization | Purge reactor with |

| 2 | Charging | Charge anhydrous THF (820 mL) and 1-Methylpyrazole (82.1 g).[1] Start stirring at 250 rpm. |

| 3 | Cooling | Cool the solution to -10°C . |

| 4 | Lithiation (Dosing) | Add |

| 5 | Equilibration | CRITICAL: Warm mixture to 0°C to +5°C and stir for 2 hours. This ensures conversion of any kinetic |

| 6 | Alkylation | Cool mixture back to -20°C . Add 1-Bromobutane (150.7 g) dropwise over 45 mins. Exothermic reaction. |

| 7 | Reaction Completion | Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by GC-MS or HPLC. |

| 8 | Quench | Cool to 0°C. Slowly add saturated |

| 9 | Workup | Separate layers. Extract aqueous phase with MTBE (2 x 300 mL). Combine organics, wash with brine, dry over |

| 10 | Purification | Concentrate under vacuum. Distill the residue under reduced pressure (approx. 80-90°C at 2 mmHg) to obtain clear oil.[2] |

Part 3: Process Safety & Engineering Controls

Handling

Process Flow Diagram (PFD):

Figure 2: Process flow for the safe handling of organolithium reagents.

Safety Protocols:

-

Pyrophoric Handling: All transfer lines for

-BuLi must be stainless steel or PTFE, dried, and purged.[1] Use a "dead-man" valve on the addition line. -

Quench Exotherm: The quench step generates significant heat and butane gas. Ensure reactor venting is sized for gas evolution.

-

PPE: Flame-resistant (FR) lab coat, face shield, and chemical-resistant gloves (e.g., laminate film) are mandatory.[1]

Part 4: Analytical Quality Control

To validate the regiochemistry (1,5- vs 1,3-isomer), Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

| Test | Specification | Method Note |

| Appearance | Colorless to pale yellow oil | Visual inspection. |

| Purity (HPLC) | > 98.0% area | C18 Column, ACN/Water gradient.[1] |

| 1H-NMR | Conforms to structure | Diagnostic Signal: C-5 alkylation removes the characteristic C-5 proton doublet (approx. 7.4 ppm).[1] The C-3 proton remains (approx. 7.3 ppm).[1] |

| NOE (NMR) | Positive NOE between N-Me and Butyl | Crucial: Irradiating the N-Methyl group (approx. 3.8 ppm) should show enhancement of the butyl protons if they are at C-5. If at C-3, no enhancement is observed. |

| Residual Solvents | < 5000 ppm THF | GC-Headspace. |

References

-

Regioselective Lithiation of 1-Methylpyrazole

-

General Synthesis of 5-Substituted Pyrazoles

-

Safety Handling of Methylhydrazine (Alternative Route Context)

-

Flow Chemistry Approaches

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with controlling regioselectivity in pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental design and execution, ensuring the efficient and selective synthesis of your target pyrazole regioisomers.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific issues you may encounter during your pyrazole synthesis experiments, providing insights into their root causes and offering practical, step-by-step solutions.

Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a difficult-to-separate mixture of regioisomers.

Root Cause Analysis:

The formation of regioisomeric mixtures is a well-known challenge in the Knorr pyrazole synthesis and related methods when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The substituted hydrazine possesses two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. The nucleophilic attack of either nitrogen atom of the hydrazine at either carbonyl carbon can lead to two different cyclization pathways, resulting in a mixture of pyrazole regioisomers.[2]

The final product ratio is a delicate balance of several competing factors:

-

Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. Electron-withdrawing groups on the dicarbonyl substrate can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]

-

Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine. A sterically demanding substituent will generally direct the incoming nucleophile to the less hindered carbonyl group.[2]

-

Reaction Conditions: Parameters such as pH, solvent, and temperature play a crucial role in dictating the reaction pathway.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing regioisomer mixtures.

Solutions:

-

Solvent Optimization: The choice of solvent can significantly influence regioselectivity. While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[3][4] The high hydrogen-bond-donating ability of these solvents can differentially stabilize the transition states leading to the different regioisomers.

Experimental Protocol: Regioselective Pyrazole Synthesis Using HFIP [4]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).

-

To this solution, add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq.) at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the HFIP under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

-

-

pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.

-

Acidic Conditions: Under acidic conditions, the reaction is often directed by the stability of the intermediate vinyl hydrazone.

-

Basic Conditions: In basic media, the more nucleophilic nitrogen of the substituted hydrazine (typically the unsubstituted nitrogen) will preferentially attack the more electrophilic carbonyl carbon.[4]

-

-

Temperature Modification: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially leading to a higher regioselectivity.

Issue 2: The regioselectivity of my reaction is inconsistent between batches.

Root Cause Analysis:

Inconsistent regioselectivity often points to subtle, uncontrolled variations in reaction parameters. The Knorr pyrazole synthesis can be sensitive to factors that are not always rigorously controlled.[1]

-

Purity of Reagents: Impurities in the 1,3-dicarbonyl or hydrazine can alter the reaction environment.

-

Water Content: Trace amounts of water can affect the pH and solvation, thereby influencing the reaction pathway.

-

Atmosphere: Reactions sensitive to oxidation or pH changes might be affected by exposure to air (CO2).

Solutions:

-

Standardize Reagent Quality: Use reagents of the same high purity for each batch. Consider purifying the 1,3-dicarbonyl or hydrazine if quality is suspect.

-

Control Water Content: Use anhydrous solvents and dry glassware to minimize the influence of water.

-

Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture and CO2.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. This reaction can produce two different regioisomeric pyrazoles because the hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, leading to different substitution patterns on the final pyrazole ring.[2] Controlling which isomer is formed is a significant challenge and a key focus of synthetic strategy.[2]

Q2: How do steric and electronic effects of substituents on the 1,3-dicarbonyl influence regioselectivity?

A2: Steric and electronic effects are primary determinants of regioselectivity.

-

Steric Effects: A bulky substituent on one side of the 1,3-dicarbonyl will hinder the approach of the hydrazine to the adjacent carbonyl group. Consequently, the hydrazine will preferentially attack the less sterically hindered carbonyl, leading to the formation of the corresponding regioisomer.[2]

-

Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -CO2Et) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[2][5] Conversely, electron-donating groups decrease the electrophilicity.

Q3: Are there catalytic methods to control regioselectivity in pyrazole synthesis?

A3: Yes, various catalytic methods have been developed to achieve high regioselectivity. These often provide milder reaction conditions and can favor the formation of a single regioisomer. Examples include:

-

Copper-catalyzed reactions: Copper catalysts have been employed for the regioselective synthesis of pyrazoles under acid-free conditions.[6]

-

Iron-catalyzed routes: Iron catalysis has been utilized for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols.[6]

-

Ruthenium-catalyzed synthesis: Ruthenium catalysts can be used for the regioselective synthesis of unsymmetrical pyrazoles from β-hydroxy ketones.[6]

Q4: Can I predict the major regioisomer based on the structures of my starting materials?

A4: While a qualitative prediction can often be made, the interplay of steric, electronic, and reaction condition effects can be complex.[1]

General Guidelines for Prediction:

| Factor | Condition | Predicted Outcome |

| Steric Hindrance | One carbonyl has a significantly bulkier substituent. | Attack will occur at the less hindered carbonyl. |

| Electronic Effects | One carbonyl has a strong electron-withdrawing group. | Attack will be favored at the more electrophilic carbonyl. |

| Hydrazine Substituent | Bulky substituent on one nitrogen of the hydrazine. | May influence the orientation of attack. |

For a more accurate prediction, it is often necessary to consult literature precedents with similar substrates or to perform initial screening experiments with different solvents and conditions.

Q5: Beyond the Knorr synthesis, what other methods offer good regiocontrol?

A5: Several other synthetic strategies can provide excellent regiocontrol:

-

[3+2] Cycloadditions: Reactions between 1,3-dipoles (like diazo compounds or nitrilimines) and alkynes or alkenes can be highly regioselective.[7] For instance, copper-catalyzed sydnone-alkyne cycloadditions can produce 1,4-disubstituted pyrazoles with high selectivity.[8]

-

Multi-component Reactions: One-pot, multi-component reactions have been designed to regioselectively synthesize polysubstituted pyrazoles from simple starting materials.[5]

-

Synthesis from β-Aminoenones: The reaction of β-aminoenones with substituted hydrazines can also exhibit high regioselectivity, which can be tuned by the reaction conditions.[5]

Caption: Comparison of regioselectivity control in Knorr synthesis vs. [3+2] cycloaddition.

References

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022-09-12). RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021-06-29). Molecules.

- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001-09-18). The Journal of Organic Chemistry.

- Pyrazole synthesis. Organic Chemistry Portal.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024-01-11). The Journal of Organic Chemistry.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008-04-01). The Journal of Organic Chemistry.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022-06-21). Molecules.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Regioselectivity issues in the synthesis of substituted pyrazoles

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). Molecules.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018-03-22). Slideshare.

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021-06-29). Molecules.

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 5-Butyl-1-methyl-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth procedural guidance for the purification of 5-butyl-1-methyl-1H-pyrazole. As a Senior Application Scientist, the following content synthesizes established chemical principles with practical, field-proven insights to ensure you can confidently address purification challenges.

Introduction: Understanding the Purification Landscape

The successful purification of 5-butyl-1-methyl-1H-pyrazole hinges on a clear understanding of the potential impurities that may be present and the physicochemical properties of the target compound. Impurities in the synthesis of pyrazole derivatives can include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] The choice of purification strategy will depend on the nature of these impurities, their relative abundance, and the desired final purity of the compound.

This guide will walk you through the most common and effective purification techniques: column chromatography, recrystallization, and distillation. We will also address frequently asked questions and provide troubleshooting guides for common issues encountered during these procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 5-butyl-1-methyl-1H-pyrazole?

A1: Common impurities can include unreacted starting materials such as the corresponding 1,3-dicarbonyl compound and methylhydrazine, as well as regioisomers (e.g., 3-butyl-1-methyl-1H-pyrazole). Additionally, byproducts from side reactions or degradation of starting materials may be present.

Q2: How do I choose the best purification method for my sample?

A2: The optimal purification method depends on the scale of your synthesis and the nature of the impurities. For small-scale purification and removal of closely related impurities, column chromatography is often the most effective method.[2] If your compound is a solid at room temperature and you have a significant amount of material, recrystallization can be a highly efficient and scalable technique. For liquid compounds with boiling points that are significantly different from those of the impurities, distillation is a viable option.

Q3: I don't have specific physical properties for 5-butyl-1-methyl-1H-pyrazole. How can I develop a purification protocol?

A3: It is not uncommon to work with novel compounds with limited physical data. In such cases, start with small-scale analytical experiments. Use Thin Layer Chromatography (TLC) with a variety of solvent systems to develop a separation method for column chromatography. For recrystallization, test the solubility of a small amount of your crude product in a range of solvents to identify a suitable system.

Q4: My pyrazole derivative seems to be unstable on silica gel. What are my options?

A4: Some N-substituted pyrazoles can be sensitive to the acidic nature of standard silica gel. If you observe degradation on TLC or during column chromatography, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[3]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy for your 5-butyl-1-methyl-1H-pyrazole sample.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Column Chromatography

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A less polar mobile phase will generally increase retention time and may improve separation. |

| Overloading the column. | Use a larger column or reduce the amount of sample loaded. | |

| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. |

| Compound may be degrading on the silica gel. | Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase.[3] | |

| Low Yield | Compound is partially soluble in the mobile phase. | Ensure the chosen solvent system provides good solubility for your compound while allowing for separation. |

Recrystallization

| Problem | Possible Cause | Solution |

| No Crystals Form | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |

| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. | |

| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test a variety of solvents on a small scale. | |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent. |

| The solution is supersaturated with impurities. | Try to purify the compound by another method first, such as column chromatography, to remove the bulk of the impurities. | |